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Topic: 2-(3-Chlorophenyl)pyridin-3-amine: Chemical Properties, Synthesis, and Medicinal
Chemistry Profile CAS: 886507-61-5 Molecular Formula: C11HsCIN2

Executive Summary

2-(3-Chlorophenyl)pyridin-3-amine is a high-value biaryl scaffold utilized extensively in the
design of small-molecule inhibitors for oncology and immunology. Structurally, it functions as a
privileged pharmacophore, offering a bidentate hydrogen-bonding motif capable of mimicking
the adenine ring of ATP in kinase pockets or engaging allosteric sites in G-Protein Coupled
Receptors (GPCRs). This technical guide provides a comprehensive analysis of its
physicochemical properties, synthetic methodologies, and reactivity profile, designed to support
researchers in lead optimization and scaffold hopping campaigns.

Part 1: Structural Analysis & Physicochemical
Profile

The molecule consists of a 3-aminopyridine core substituted at the 2-position with a 3-
chlorophenyl ring.[1] The biaryl axis introduces a critical degree of torsional freedom, allowing
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the molecule to adopt conformations that maximize binding affinity while minimizing steric clash

within protein pockets.

hvsicochemical

Property Value Notes
] Optimal for fragment-based
Molecular Weight 204.66 g/mol )
drug discovery (FBDD).
Unique identifier for
CAS Number 886507-61-5
procurement/database search.
Moderate lipophilicity;
LogP (Predicted) 25+0.3 favorable for membrane
permeability.
Primary amine acts as a key
H-Bond Donors 1 (-NH2)

donor in hinge binding.

H-Bond Acceptors

2 (Pyridine N, Amine N)

Pyridine nitrogen is a critical

acceptor.

Suppressed basicity due to the

pKa (Pyridine N) ~3.5-4.0 ortho-aryl group and electron-
withdrawing 3-Cl substituent.
) Well within the Veber rules
Topological Polar Surface Area
38.9 A2 (<140 A2) for oral

(TPSA)

bioavailability.

Conformational Analysis

The biaryl bond (C2_pyridine—C1_phenyl) is not rigid. However, steric repulsion between the

pyridine amine (C3-NHz) and the phenyl ring protons induces a twist, preventing coplanarity.

This "twisted" conformation is energetically favorable and often matches the bioactive

conformation required for kinase hinge binding, reducing the entropic penalty upon binding.

Part 2: Synthetic Pathways
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The most robust method for synthesizing 2-(3-Chlorophenyl)pyridin-3-amine is the Suzuki-
Miyaura cross-coupling reaction. This pathway offers high yields, tolerance for functional
groups, and scalability.

Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Reactant A: 2-Bromo-3-aminopyridine (or 2-Chloro-3-aminopyridine)[2]

Reactant B: 3-Chlorophenylboronic acid

Catalyst: Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0))

Base: Na2COs (2.0 M aqueous solution)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask, dissolve 2-bromo-3-aminopyridine (1.0
equiv) and 3-chlorophenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.

e Activation: Add the Na2COs solution. Sparge with nitrogen for 10 minutes to remove
dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

o Catalysis: Add Pd(PPhs)a (5 mol%).

o Reflux: Heat the mixture to 90-100°C under a nitrogen atmosphere for 12—16 hours. Monitor
reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

o Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na2S0Oa.[3]

 Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography
on silica gel (Gradient: 0-40% EtOAc in Hexanes).

* Yield: Expected yield is 75-85% as a pale yellow/off-white solid.
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Visualization: Synthetic Workflow

2-Bromo-3-aminopyridine
+3-Chlorophenylboronic acid

PPh3)4 (5 mol%) Cycle Pd(1l) Oxidative Addition Reductive Elimination
Na2CO3 / Dioxane / 90°C & Transmetallation

Click to download full resolution via product page

Caption: Figure 1. Standardized Suzuki-Miyaura cross-coupling workflow for the synthesis of
the target biaryl amine.

Part 3: Reactivity & Functionalization

The chemical utility of 2-(3-Chlorophenyl)pyridin-3-amine lies in its orthogonal reactivity. The
exocyclic amine is nucleophilic, while the pyridine nitrogen is basic and susceptible to
oxidation.

Amine Functionalization (N-Acylation/Alkylation)

The primary amine at the C3 position is the primary handle for derivatization.

+ Amide Formation: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form
amides. This is the most common transformation in drug discovery to extend the scaffold into
the "solvent-exposed" region of a protein pocket.

o Urea Formation: Reaction with isocyanates yields ureas, a motif seen in kinase inhibitors like
Sorafenib.

» Buchwald-Hartwig Coupling: Can serve as the amine partner to couple with another aryl
halide, creating a diarylamine.

Pyridine Ring Reactivity
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o N-Oxidation: Treatment with m-CPBA yields the pyridine N-oxide. This alters the electronic
properties and can be used as a prodrug strategy or to modify metabolic stability.

o Salt Formation: Readily forms salts (e.g., HCI, mesylate) to improve agueous solubility for
biological assays.

Visualization: Reactivity Profile
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Caption: Figure 2. Functionalization map highlighting the divergent synthetic utility of the amine
and pyridine core.

Part 4: Medicinal Chemistry Applications

This scaffold is a "privileged structure," meaning it is statistically more likely to bind to biological
targets.

Kinase Inhibition (Hinge Binder)

In many kinase inhibitors, the 3-aminopyridine motif functions as an adenine mimetic.

o The Donor-Acceptor Motif: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA)
to the backbone NH of the kinase hinge region. The exocyclic C3-NH:z acts as a Hydrogen
Bond Donor (HBD) to the backbone carbonyl.

o The 3-Chlorophenyl Group: This hydrophobic moiety typically occupies the "gatekeeper”
region or the hydrophobic back pocket (Selectivity Pocket), providing potency and selectivity
over other kinases.
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GPCR Modulation

Similar biaryl scaffolds are found in antagonists for the Smoothened (Smo) receptor (Hedgehog
pathway) and various chemokine receptors. The 3-chloro substituent often fills a specific
lipophilic sub-pocket, enhancing residence time.

Part 5: Safety & Handling

Hazard Classification (GHS):

Signal Word: Warning

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]

Handling Protocols:

o Always handle in a fume hood to avoid inhalation of dust.
o Wear nitrile gloves and safety glasses.

e Store in a cool, dry place (2—-8°C recommended for long-term stability) to prevent slow
oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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